A Comprehensive Technical Guide to Sodium 3-methoxy-3-oxopropane-1-sulfinate
A Comprehensive Technical Guide to Sodium 3-methoxy-3-oxopropane-1-sulfinate
Abstract
Sodium 3-methoxy-3-oxopropane-1-sulfinate, also known by its IUPAC name Sodium 1-methoxy-1-oxopropane-3-sulfinate and CAS Number 14039-13-3, is a specialized organosulfur reagent. While not a household name, this compound serves as a valuable building block in modern organic synthesis and has found niche applications in materials science. Its structure features a sodium sulfinate group, which acts as a potent nucleophile, and a methyl ester moiety, offering a site for further chemical modification. This guide provides an in-depth analysis of its chemical properties, synthesis, key applications, and detailed experimental protocols for its use, tailored for researchers and professionals in chemical and pharmaceutical development.
Introduction and Significance
Organosulfur compounds, particularly sulfones, are prevalent scaffolds in a vast array of pharmaceuticals and agrochemicals due to their metabolic stability and ability to engage in strong hydrogen bonding interactions. The introduction of the sulfonyl group (–SO₂–) into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties. Sodium 3-methoxy-3-oxopropane-1-sulfinate serves as a key C3 building block for installing a –CH₂CH₂C(=O)OCH₃ unit attached to a sulfur atom, which is then typically oxidized to the sulfone.
The utility of this reagent stems from the nucleophilicity of the sulfinate anion. Sulfinates are versatile intermediates, capable of undergoing S-alkylation, S-acylation, and addition to electrophilic double bonds. The presence of the methyl ester in Sodium 3-methoxy-3-oxopropane-1-sulfinate provides a synthetic handle that can be hydrolyzed, reduced, or converted to an amide, allowing for diverse downstream molecular elaboration. This dual functionality makes it a strategic choice in multi-step synthetic campaigns aimed at producing complex target molecules.
Chemical Properties and Characterization
The compound is typically supplied as a stable, white to off-white solid powder. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 14039-13-3 | |
| Molecular Formula | C₄H₇NaO₄S | |
| Molecular Weight | 174.15 g/mol | |
| Physical State | Solid Powder | |
| Solubility | Soluble in water | |
| Synonyms | Methyl 3-(sodiosulfino)propanoate, Sodium 1-methoxy-1-oxopropane-3-sulfinate |
Structural Representation
The structure consists of a propane backbone with a sodium sulfinate at position 1 and a methyl ester at position 3.
Caption: Chemical Structure of Sodium 3-methoxy-3-oxopropane-1-sulfinate.
Synthesis and Manufacturing
The most common and industrially viable synthesis of Sodium 3-methoxy-3-oxopropane-1-sulfinate involves the nucleophilic addition of sodium bisulfite to methyl acrylate. This is a variation of the sulfonylation reaction, leveraging readily available and inexpensive starting materials.
Synthetic Pathway
Caption: Synthesis via addition of sodium bisulfite to methyl acrylate.
Mechanism and Experimental Rationale
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Nucleophilic Attack: The reaction is initiated by the Michael addition of the bisulfite anion (HSO₃⁻) to the electron-deficient β-carbon of methyl acrylate. Methyl acrylate is an excellent Michael acceptor due to the electron-withdrawing nature of the adjacent methyl ester group.
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Solvent Choice: The reaction is typically performed in a mixed solvent system, such as water and isopropanol. Water is necessary to dissolve the sodium bisulfite, while the isopropanol helps to solubilize the methyl acrylate, creating a homogenous reaction environment that facilitates the interaction between reactants.
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Temperature Control: The reaction is exothermic. Control of the temperature is crucial to prevent polymerization of the methyl acrylate and to minimize side reactions. The addition of reactants is often done portion-wise or via a dropping funnel to maintain a stable temperature.
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Isolation: Upon completion, the product often precipitates from the reaction mixture, especially upon cooling. It can then be isolated by filtration, washed with a solvent like isopropanol to remove unreacted starting material, and dried. This straightforward isolation procedure is a key advantage of this synthetic method.
Applications in Research and Synthesis
The primary utility of Sodium 3-methoxy-3-oxopropane-1-sulfinate is as a nucleophilic reagent for the formation of carbon-sulfur bonds.
Synthesis of Sulfones
A cornerstone application is its reaction with alkyl halides to form sulfones, which are of high interest in medicinal chemistry. The process involves two key steps:
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S-Alkylation: The sulfinate anion displaces a leaving group (e.g., Br, I, OTs) on an alkyl substrate (R-X) to form an intermediate sulfone.
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Oxidation (Implicit): The product of the initial reaction is technically a thioether derivative. However, in many synthetic contexts, the sulfinate itself is used to create what will ultimately become a sulfone after an oxidation step (e.g., with m-CPBA or hydrogen peroxide). For clarity, this guide refers to the overall transformation.
Caption: General workflow for the synthesis of functionalized sulfones.
Additive in Battery Electrolytes
Recent research has explored the use of sulfinate salts as electrolyte additives in rechargeable batteries. While specific data on Sodium 3-methoxy-3-oxopropane-1-sulfinate is emerging, related compounds are known to improve the performance of lithium-ion batteries. They function by forming a stable solid electrolyte interphase (SEI) on the surface of the anode.
Causality: The sulfinate group can be reductively decomposed during the initial charging cycles. This controlled decomposition forms a thin, ionically conductive, but electronically insulating film on the electrode. This SEI layer prevents further decomposition of the bulk electrolyte in subsequent cycles, leading to:
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Increased Coulombic Efficiency: Less charge is lost to side reactions.
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Improved Cycle Life: The battery can be charged and discharged more times before significant capacity fade.
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Enhanced Safety: A stable SEI can suppress the formation of lithium dendrites, which can cause short circuits.
Experimental Protocol: Michael Addition for Sulfone Synthesis
This protocol describes a representative procedure for the reaction of Sodium 3-methoxy-3-oxopropane-1-sulfinate with an α,β-unsaturated ketone (e.g., chalcone) to form a β-sulfonyl ketone.
Trustworthiness: This protocol includes steps for reaction monitoring, workup, purification, and characterization, ensuring a self-validating workflow.
Step 1: Reagent Preparation
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In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve chalcone (1.0 eq) in 30 mL of ethanol.
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In a separate beaker, dissolve Sodium 3-methoxy-3-oxopropane-1-sulfinate (1.2 eq) in 15 mL of deionized water.
Step 2: Reaction Setup and Execution
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Place the flask containing the chalcone solution in an ice bath and stir for 5 minutes.
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Add the aqueous solution of the sulfinate dropwise to the stirred ethanolic solution over 15 minutes.
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Rationale: Dropwise addition and cooling are employed to manage the exothermicity of the Michael addition, preventing potential side reactions. The mixed ethanol/water solvent system ensures both the non-polar chalcone and the ionic sulfinate remain in solution.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
Step 3: Reaction Monitoring
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Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent. Spot the reaction mixture against a spot of the starting chalcone.
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The reaction is complete when the chalcone spot has been completely consumed (typically 4-6 hours).
Step 4: Workup and Isolation
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Once the reaction is complete, reduce the solvent volume by approximately half using a rotary evaporator.
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Add 50 mL of deionized water to the concentrated mixture. The product will often precipitate as a white solid. If it oils out, add 50 mL of ethyl acetate and transfer to a separatory funnel.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Rationale: The workup is designed to remove the inorganic sodium salts and any remaining water-soluble components, isolating the organic product.
Step 5: Purification and Characterization
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
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Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected ¹H NMR spectrum would show characteristic peaks for the aromatic protons of the chalcone backbone, along with new aliphatic signals corresponding to the added propanoate chain.
Safety and Handling
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
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Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a fume hood.
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Contact: May cause skin and eye irritation. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Sodium 3-methoxy-3-oxopropane-1-sulfinate is a versatile and valuable reagent in organic synthesis, primarily serving as a robust nucleophile for constructing C-S bonds. Its utility is highlighted in the synthesis of sulfones, a critical functional group in medicinal chemistry. Furthermore, its potential application as an electrolyte additive in battery technology showcases its relevance in materials science. The straightforward synthesis from inexpensive precursors and its stable, easy-to-handle nature ensure its continued use in both academic research and industrial process development.
References
- Google Patents.US4029693A - Method for the preparation of beta-sulfinopropionic acid esters.
- Google Patents.
